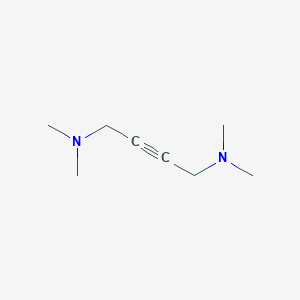
2,3-Dimyristoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimyristoyl-sn-glycerol (DMG) is a glycerol derivative that has been extensively studied in scientific research due to its unique properties and potential applications in various fields. DMG is a synthetic molecule that is composed of two myristic acid chains and a glycerol backbone. This molecule has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying various cellular processes.
Applications De Recherche Scientifique
Interaction with Lipid Bilayers
- 2,3-Dimyristoyl-sn-glycerol (DMPC) has been studied for its interaction with lipid bilayers, which is crucial in understanding the delivery mechanisms of drugs through human and bacterial cell membranes. This interaction is assessed using techniques like X-ray scattering, highlighting its importance in drug efficacy and toxicity studies (Pinheiro et al., 2013).
Impact on Lipid Dynamics
- Research on DMPC demonstrates its significant impact on lipid dynamics, such as increased mixing and alterations in transfer and flip-flop kinetics. These insights are vital for understanding bilayer composition and stability, especially in the context of cell survival and protein reconstitution (Nguyen et al., 2019).
Conformational Analysis in Bilayers
- Studies on DMPC also focus on molecular and conformational ordering in bilayers, using techniques like nuclear magnetic resonance. These findings are essential for comprehending the structural orientation and dynamics of molecules in lipid bilayers (Strenk et al., 1985).
Electrochemical Properties
- DMPC has been used to study the phase-dependent electrochemical properties of lipid bilayers. This research is pivotal for the development of biosensors and other bioelectronic devices (Twardowski & Nuzzo, 2004).
Role in Skin Delivery Systems
- In the field of dermatology, DMPC is investigated for its role in enhancing drug delivery through the skin. This research is crucial for developing more effective topical treatments and understanding skin absorption dynamics (Manca et al., 2017).
Propriétés
Numéro CAS |
1069-82-5 |
|---|---|
Nom du produit |
2,3-Dimyristoyl-sn-glycerol |
Formule moléculaire |
C31H60O5 |
Poids moléculaire |
512.8 g/mol |
Nom IUPAC |
[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1 |
Clé InChI |
JFBCSFJKETUREV-GDLZYMKVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Autres numéros CAS |
1069-82-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)

![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)

![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)


![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)